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Troubleshooting Go 6976 in Western blot experiments.

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| Compound of Interest | | |
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| Compound Name: | Go 7874 | |
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Go 6976 Technical Support Center

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Go 6976 in Western blot experiments.

Frequently Asked Questions (FAQs)

Q1: What is Go 6976 and what is its primary mechanism of action?

Go 6976 is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).[1][2] It functions as an ATP-competitive inhibitor.[3] Its primary mechanism is the selective inhibition of calcium-dependent PKC isoforms, specifically PKC α and PKC β 1, with little to no activity against calcium-independent isoforms like PKC δ , ϵ , and ζ .[2][4]

Q2: What are the known off-target effects of Go 6976?

While highly selective for conventional PKC isoforms, Go 6976 can inhibit other kinases, especially at higher concentrations. Documented off-targets include JAK2 (Janus Kinase 2), Flt3 (FMS-like tyrosine kinase 3), TrkA, TrkB, and PKD1 (also known as PKCµ).[1][2][3] Awareness of these off-target effects is crucial for interpreting unexpected results.[5]

Q3: How should I properly store and handle Go 6976?

Proper storage is critical to maintain the inhibitor's potency.



- Powder: Store lyophilized powder at -20°C, desiccated and protected from light, for up to 24 months.[3]
- Stock Solutions: Prepare a stock solution in high-quality, anhydrous DMSO (e.g., 10 mM).[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -20°C for up to 3 months or at -80°C for up to one year.[1][3][6]

Q4: What is a typical working concentration and incubation time for Go 6976 in cell culture experiments?

The optimal concentration and time can vary by cell line and experimental goal. However, a common starting point is to pre-treat cells with Go 6976 at a concentration of 0.1-10 μ M for 30 to 60 minutes before applying a stimulus.[3] For experiments assessing the long-term effects of inhibition, treatment times can extend up to 24 hours.[3]

Inhibitor Specificity Data

The following table summarizes the inhibitory potency (IC₅₀) of Go 6976 against its primary targets and key off-targets.

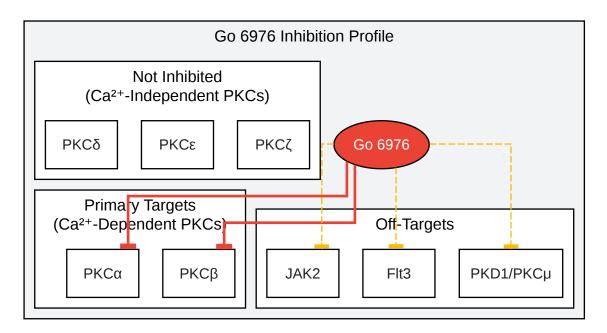
| Kinase Target | IC₅₀ Value (nM) | Target Class |
|---------------------|------------------|------------------------------------|
| ΡΚCα | 2.3 | Primary (Conventional PKC) |
| ΡΚCβ1 | 6.2 | Primary (Conventional PKC) |
| PKC (Rat Brain Mix) | 7.9 | Primary (Conventional PKC) |
| TrkA | 5 | Off-Target (Tyrosine Kinase) |
| JAK2 | 130 | Off-Target (Tyrosine Kinase) |
| Flt3 | Potent Inhibitor | Off-Target (Tyrosine Kinase) |
| ΡΚCδ, ε, ζ | > 3000 | Non-Target (Novel/Atypical PKC) |

Data compiled from multiple sources.[1][2][4]





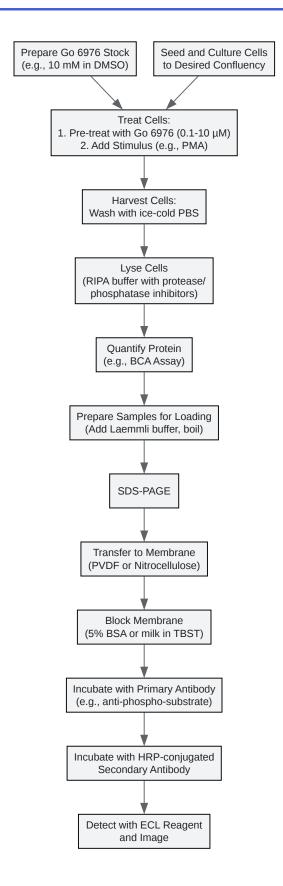
Signaling Pathway and Experimental Workflow Diagrams



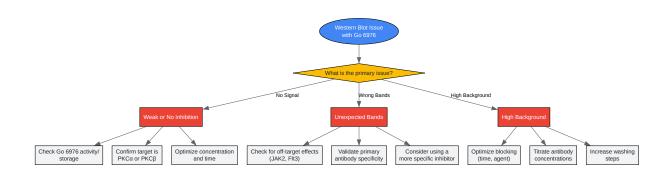
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Caption: Mechanism of Go 6976, showing primary and off-target inhibition.









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